2-(4-Methoxyphenoxy)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFSBJHPPFJCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062030 | |
| Record name | Acetic acid, (4-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1877-75-4 | |
| Record name | 4-Methoxyphenoxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1877-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-(4-methoxyphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001877754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyphenoxyacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45652 | |
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| Record name | 4-Methoxyphenoxyacetic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4255 | |
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| Record name | Acetic acid, 2-(4-methoxyphenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, (4-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methoxyphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.922 | |
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Synthetic Methodologies and Chemical Structure Activity Relationship Studies of 2 4 Methoxyphenoxy Acetic Acid
Advanced Synthetic Pathways for 2-(4-Methoxyphenoxy)acetic Acid
The creation of this compound can be achieved through various synthetic routes, ranging from well-established methods to more innovative approaches focused on efficiency and selectivity.
Established Reaction Schemes and Catalytic Systems for this compound Synthesis
A common and established method for synthesizing this compound and its derivatives is the Williamson ether synthesis. This reaction typically involves the reaction of a phenol (B47542) with an α-haloacetic acid or its ester in the presence of a base. For instance, the synthesis of 2-(2-Naphthoxy)acetic acid involves reacting 2-naphthol (B1666908) with 2-chloroacetic acid in the presence of potassium hydroxide (B78521). prepchem.com Similarly, a general method for producing phenoxyacetic acid derivatives involves the reaction of a phenol with chloroacetic acid under basic conditions, often using sodium hydroxide or potassium carbonate.
A specific example for a related compound, α-(4-methoxyphenoxy)-phenylacetic acid, involves the reaction of 4-methoxyphenol (B1676288) with methyl α-bromophenylacetate in the presence of sodium methoxide (B1231860) in methanol (B129727). This is followed by hydrolysis of the resulting ester with aqueous sodium hydroxide and subsequent acidification with hydrochloric acid to yield the final product.
Catalytic systems are also employed to enhance the efficiency of these reactions. For example, the synthesis of acetic acid itself can be achieved through the methanol hydrocarboxylation with CO2 and H2, utilizing a Ru–Rh bimetallic catalyst with imidazole (B134444) as a ligand and LiI as a promoter. nih.gov While not directly for this compound, this highlights the use of advanced catalytic systems in related acid synthesis.
Novel Approaches for Stereoselective and Regioselective Synthesis of this compound
Recent research has focused on developing more sophisticated synthetic methods that offer greater control over the final product's stereochemistry and regiochemistry. While specific novel stereoselective or regioselective methods for this compound were not found in the provided search results, related research points to emerging trends. For instance, the diastereoselective and enantioselective synthesis of α-p-methoxyphenoxy-β-lactones has been achieved, with the stereochemical outcome dependent on the properties of the β-hydroxy-α-p-methoxyphenoxycarboxylic acid precursors. researchgate.net This indicates a growing interest in controlling stereochemistry in molecules containing the methoxyphenoxy moiety.
Furthermore, regioselectivity is a key consideration in the synthesis of substituted phenoxyacetic acids. For example, in the synthesis of 2-methyl-4-chlorophenoxyacetic acid, catalytic chlorination of 2-methylphenoxyacetic acid using an imidazole ionic liquid as a catalyst allows for the preparation of the desired product with high yield and quality. google.com This approach demonstrates a method for achieving regioselective substitution on the aromatic ring.
Optimization of Reaction Conditions for Improved Yields and Purity of this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time. For example, in the synthesis of 2-(2-Naphthoxy)acetic acid, the reaction is heated at 70°C for 4 hours. prepchem.com In the synthesis of a related compound, the reaction mixture is refluxed for 5 hours.
The purification of the final product is also a critical step. Recrystallization from a suitable solvent, such as hot water or benzene (B151609), is a common method for purifying phenoxyacetic acid derivatives. chemicalbook.com Chromatographic techniques, such as high-performance liquid chromatography (HPLC), can be used to assess the purity of the final product.
Derivatization Strategies and Analogue Synthesis for this compound
The core structure of this compound can be modified to create a wide range of analogues with potentially enhanced or different biological activities. This is a common strategy in drug discovery and materials science.
Synthesis of Phenylbutyrate Analogues Derived from this compound (e.g., 2-(4-Nitrophenoxy)acetic acid, 2-(2-Naphthyloxy)acetic acid)
The synthesis of analogues like 2-(4-nitrophenoxy)acetic acid and 2-(2-naphthyloxy)acetic acid follows similar principles to the synthesis of the parent compound.
2-(4-Nitrophenoxy)acetic acid can be synthesized by reacting 4-nitrophenol (B140041) with an α-haloacetic acid derivative. biosynth.com This compound is of interest due to its potential biological activities, including the inhibition of the polymerase chain reaction and bacterial growth. biosynth.com
2-(2-Naphthyloxy)acetic acid is synthesized by reacting 2-naphthol with 2-chloroacetic acid in the presence of a base like potassium hydroxide. prepchem.com This compound is a derivative of naphthalene (B1677914) and is considered a phytohormone belonging to the class of auxins. chemicalbook.com
The following table provides a summary of the synthesis of these analogues:
| Analogue | Starting Materials | Key Reagents/Conditions | Reference |
| 2-(4-Nitrophenoxy)acetic acid | 4-Nitrophenol, Chloroacetic acid | Basic conditions (e.g., NaOH, K2CO3) | |
| 2-(2-Naphthyloxy)acetic acid | 2-Naphthol, 2-Chloroacetic acid | Potassium hydroxide, 70°C | prepchem.com |
Exploration of Structure-Activity Relationships within Substituted Phenoxyacetic Acid Scaffolds
Understanding the relationship between the chemical structure of phenoxyacetic acid derivatives and their biological activity is crucial for designing new and more effective compounds.
Studies have shown that the nature and position of substituents on the phenoxyacetic acid scaffold significantly influence its properties. For example, in a study of thromboxane (B8750289) A2 receptor antagonists, it was found that a hydrophobic and electron-withdrawing group on the benzene ring of the phenoxyacetic acid moiety enhances activity. nih.gov The length of the side chain is also an important factor. nih.gov
In the context of herbicidal activity, the introduction of chloro-substituents into the aromatic ring of phenoxyacetic acid changes its electronic structure and biological activity. mdpi.com The reactivity and hardness of the molecule are affected by the number and position of the chlorine atoms. mdpi.com For instance, substituting a chlorine atom at the 2-position of the aromatic ring increases the reactivity of the molecule. mdpi.com
Computational methods, such as Density Functional Theory (DFT), are often used to analyze the electronic structure and reactivity of these compounds and to correlate these properties with their biological effects. mdpi.com These studies help in understanding how different substituents modulate the activity of the phenoxyacetic acid core.
Design and Synthesis of Conformationally Restricted Analogues of this compound
To investigate the bioactive conformation of this compound and its derivatives, researchers often design and synthesize conformationally restricted analogues. This strategy aims to reduce the molecule's flexibility, thereby locking it into a specific spatial arrangement that may enhance its interaction with biological targets. In medicinal chemistry, such rigidification can lead to improved potency and selectivity. researchgate.net
A primary method for imposing conformational constraints is through cyclization. This involves incorporating the flexible side chain of the aryloxyacetic acid into a new ring system. For instance, the acetic acid moiety can be cyclized with the phenoxy ring to form heterocyclic structures like chroman-2-carboxylic acids. This effectively limits the rotational freedom around the ether linkage (C-O bond) of the phenoxyacetic acid side chain.
Another approach is the introduction of bulky substituents onto the aromatic ring or the α-carbon of the acetic acid side chain. These groups can create steric hindrance, which favors a particular conformation by restricting rotation around key single bonds. The synthesis of these modified compounds typically involves multi-step reaction sequences. For example, the synthesis of a furo[3,2-h]quinolin-3-yl acetic acid derivative, a complex heterocyclic analogue, was achieved through a telescoped multicomponent reaction involving 8-hydroxyquinoline, an arylglyoxal, and Meldrum's acid. mdpi.com This one-pot process highlights the efficiency of modern synthetic methods in creating complex, rigid structures from readily available starting materials. mdpi.com
Computational modeling often precedes synthesis, allowing for the in silico design and evaluation of potential analogues. These studies help predict which rigid conformations are most likely to bind effectively to a target, guiding synthetic efforts toward the most promising candidates.
Table 1: Examples of Synthetic Approaches for 2-(Aryloxy)acetic Acid Analogues
| Product Type | Synthetic Method | Starting Materials | Reference |
| Chlorinated Phenoxyacetic Acid Derivatives | Chlorination of phenoxyacetic acid in a solvent with a catalyst. | Phenoxyacetic acid, Chlorine, Catalyst (e.g., oxidation chromium, ferric chloride) | google.com |
| Furo[3,2-h]quinolin-3-yl Acetic Acid Derivatives | Telescoped multicomponent reaction followed by intramolecular cyclization. | 8-hydroxyquinoline, 4-methoxyphenylglyoxal hydrate, Meldrum's acid | mdpi.com |
| General Phenoxyacetic Acid Derivatives | Condensation of a phenol salt with a chloroacetic acid salt. | A phenol or methyl phenol salt, a chloroacetic acid salt | google.com |
Enantiomeric and Stereoisomeric Considerations in this compound Derivative Research
When a substituent is introduced at the α-carbon of the acetic acid side chain of this compound, a chiral center is created, resulting in a pair of non-superimposable mirror images called enantiomers. It is a fundamental principle in pharmacology that enantiomers of a chiral molecule can exhibit different biological activities, a phenomenon known as stereoselectivity. nih.gov This is because biological targets like enzymes and receptors are themselves chiral and can interact differently with each enantiomer. nih.govnih.gov
Research has consistently shown that the biological effects of chiral 2-aryloxypropionic acid derivatives are often stereospecific, with one enantiomer being significantly more active or having a different pharmacological profile than the other. nih.gov For many chiral non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class (profens), the (S)-enantiomer is the one responsible for the therapeutic activity. wvu.edu This stereoselectivity underscores the importance of evaluating enantiomers separately to understand their structure-activity relationships fully. nih.gov
The separation of these enantiomers, a process known as chiral resolution, is critical for research and development. Common laboratory and industrial techniques include:
Indirect Methods: Derivatization of the racemic mixture with a single, pure chiral reagent to form diastereomers. These diastereomeric pairs have different physical properties and can be separated using standard chromatographic techniques like HPLC. nih.gov
Direct Methods: The use of a chiral environment to separate the enantiomers. This is most often achieved using chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) or Capillary Electrochromatography (CEC). wvu.edunih.govsigmaaldrich.com Polysaccharide-based CSPs are widely used for this purpose. sigmaaldrich.com
The absolute configuration of the separated enantiomers is then determined using methods such as X-ray crystallography or by comparing their optical properties to known standards. researchgate.netnih.gov In cases with multiple chiral centers, leading to diastereomers, a complete characterization of all stereoisomers is necessary to elucidate the precise three-dimensional requirements for biological activity. nih.gov
Table 2: Chirality and Biological Activity
| Compound Class | Observation | Significance | Reference |
| 2-Arylpropionic Acid Derivatives (Profens) | These are chiral compounds, often marketed as racemic mixtures. One enantiomer typically possesses the desired pharmacological activity. | Highlights the stereospecificity of biological processes and the potential for developing more targeted, single-enantiomer drugs. | nih.gov |
| Nature-Inspired 3-Br-acivicin and Derivatives | Only the natural (5S, αS) isomers showed significant antiplasmodial activity. | Suggests that a stereoselective uptake mechanism may be responsible for the enhanced biological activity of specific stereoisomers. | nih.gov |
| Farrerol Enantiomers | Displayed stereoselective differences in inhibiting various CYP enzymes. | Indicates that stereochemistry can significantly influence the metabolic profile of a compound. | mdpi.com |
Pharmacological and Biological Activities of 2 4 Methoxyphenoxy Acetic Acid
Modulation of Transient Receptor Potential Melastatin 8 (TRPM8) Activity by 2-(4-Methoxyphenoxy)acetic Acid
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-established sensor for cold temperatures and cooling agents like menthol. nih.govmdpi.com Its activation leads to the sensation of cold and has implications for pain and inflammation. nih.gov
Mechanisms of TRPM8 Channel Activation and Ligand Binding Specificity
TRPM8 is a polymodal cation channel that can be activated by various stimuli, including cold temperatures (below 28°C), voltage, and chemical agonists. nih.govmdpi.com The activation process involves the binding of ligands and is regulated by endogenous factors like phosphatidylinositol 4,5-bisphosphate (PIP2). mdpi.comnih.gov Cryo-electron microscopy has revealed structures of the channel in closed, intermediate, and open states, providing insight into the conformational changes that occur during gating. nih.govnih.gov
Agonists are broadly classified into two types based on their kinetic impact on the channel. Type I agonists, such as menthol, act by stabilizing the open state of the channel. elifesciences.org In contrast, Type II agonists, like allyl isothiocyanate (AITC), work by destabilizing the closed state. elifesciences.org This distinction in mechanism leads to different effects on TRPM8 currents and cellular signals. elifesciences.org The binding sites for these agonists are located in different regions of the channel protein, involving specific amino acid residues that determine ligand specificity. frontiersin.org While these mechanisms are defined for known agonists, specific research detailing the binding and activation mechanism of this compound on the TRPM8 channel is not available in the search results.
In Vitro Pharmacological Characterization of TRPM8 Modulation by this compound
The pharmacological effects of compounds on TRPM8 are typically characterized in vitro using techniques like whole-cell patch-clamp recordings to measure ion channel activity in response to varying ligand concentrations. frontiersin.org Such studies determine the potency and efficacy of agonists and antagonists. For instance, research has shown that various synthetic inhibitors can block TRPM8-mediated activation of downstream signaling pathways, such as the activation of the transcription factor AP-1. nih.gov However, many of these inhibitors exhibit a lack of specificity, affecting other ion channels as well. nih.gov A comprehensive in vitro pharmacological profile for this compound, including its potency, efficacy, and specificity for the TRPM8 channel, is not present in the available literature.
Implications of TRPM8 Modulation in Sensory Physiology and Chemesthetic Perception
The activation of TRPM8 channels in sensory neurons is fundamental to the perception of environmental cold. nih.gov This role is crucial for thermosensation and avoiding temperature extremes. Beyond sensing cold, TRPM8 is involved in the chemesthetic perception of cooling, the sensation produced by compounds like menthol. nih.gov The modulation of TRPM8 has therapeutic potential for conditions including pain, inflammation, and diseases of the urinary and respiratory tracts. nih.gov For example, inhibiting TRPM8 is a strategy being explored for treating chemotherapy-induced neuropathic pain. mdpi.com The specific implications of this compound in modulating these sensory pathways have not been investigated in the provided search results.
Role as a Phenylbutyrate Compound Analog in Neurodegenerative Disease Research
4-Phenylbutyric acid (4-PBA) is a chemical chaperone known to assist in proper protein folding and has been investigated as a potential therapeutic agent in neurodegenerative diseases characterized by protein misfolding and aggregation. nih.gov Analogs of 4-PBA are synthesized and studied to improve its therapeutic properties. nih.gov
Investigation in Amyotrophic Lateral Sclerosis (ALS) Disease Models
Amyotrophic lateral sclerosis (ALS) is a fatal neurodegenerative disease marked by the progressive loss of motor neurons. nih.gov A significant portion of familial ALS cases is linked to mutations in the superoxide (B77818) dismutase 1 (SOD1) gene, which leads to protein misfolding and aggregation. nih.gov Research has explored the use of 4-PBA derivatives to inhibit this aggregation. nih.gov In vitro studies have shown that some 4-PBA derivatives can prevent the amyloid aggregation of mutant SOD1. nih.gov However, in animal models of ALS (SOD1-G93A mice), these compounds did not succeed in reducing the accumulation of misfolded SOD1 or improving motor symptoms, despite reaching the brain and spinal cord. nih.gov There is no information in the search results to indicate that this compound has been investigated as a 4-PBA analog in the context of ALS.
Comparative Analysis of Biological Efficacy with Established Phenylbutyrate Compounds
A direct comparative analysis of the biological efficacy of this compound and established phenylbutyrate compounds is challenging due to the limited research available on the former. While phenylbutyrate and its derivatives have been extensively studied and are used clinically, this compound remains a compound with a much smaller body of published research. However, a comparative discussion can be framed by outlining the well-documented efficacy of phenylbutyrate compounds and contrasting it with the currently known, albeit limited, biological activities of this compound.
Biological Efficacy of Phenylbutyrate Compounds
Phenylbutyrate, most commonly administered as its sodium salt, sodium phenylbutyrate, is a pro-drug that is rapidly metabolized to phenylacetate (B1230308). Its biological efficacy is primarily attributed to three key mechanisms of action: ammonia (B1221849) scavenging, histone deacetylase (HDAC) inhibition, and chemical chaperone activity.
Ammonia Scavenging: In the liver and kidneys, phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is then excreted in the urine. This provides an alternative pathway for waste nitrogen excretion, which is particularly crucial in the management of urea (B33335) cycle disorders (UCDs). By facilitating the removal of excess nitrogen, phenylbutyrate helps to lower elevated plasma ammonia and glutamine levels in patients with these genetic metabolic diseases.
Histone Deacetylase (HDAC) Inhibition: Phenylbutyrate is recognized as a pan-HDAC inhibitor. By inhibiting HDAC enzymes, it promotes the acetylation of histones, leading to a more relaxed chromatin structure and influencing the transcription of various genes. This epigenetic modification has therapeutic implications in several diseases, including certain cancers and genetic disorders where gene expression is dysregulated.
Chemical Chaperone Activity: Phenylbutyrate can act as a chemical chaperone, which helps to prevent the aggregation of misfolded proteins and can alleviate endoplasmic reticulum (ER) stress. This property is being investigated for its potential therapeutic effects in protein misfolding diseases.
The multifaceted nature of phenylbutyrate's biological activity has led to its investigation in a wide range of conditions beyond UCDs, including cancer, neurodegenerative diseases, and hemoglobinopathies.
Biological Efficacy of this compound
The publicly available scientific literature on the specific biological efficacy of this compound is sparse. One study has identified it as a plasma metabolite that shows potential as a biomarker for discriminating between non-small cell lung cancer (NSCLC) and healthy individuals. The same research suggests that the compound may have a protective role in preventing the development of lung cancer. medchemexpress.com
Derivatives of phenoxyacetic acid have been synthesized and evaluated for various pharmacological activities. For instance, some novel phenoxyacetic acid derivatives have been shown to be selective COX-2 inhibitors with anti-inflammatory effects. mdpi.com Another related compound, 2,4-dichlorophenoxy acetic acid, has been studied for its genotoxic effects. nih.gov However, these findings are not directly attributable to this compound itself.
Comparative Summary
Due to the significant disparity in the volume and focus of research, a direct, data-driven comparison of the biological efficacy of this compound and phenylbutyrate compounds is not feasible at this time. The table below summarizes the known primary biological activities, highlighting the extensive research on phenylbutyrate versus the limited data for this compound.
| Feature | Phenylbutyrate Compounds | This compound |
| Primary Mechanism(s) of Action | Ammonia Scavenger, Histone Deacetylase (HDAC) Inhibitor, Chemical Chaperone | Primarily identified as a potential biomarker; possible protective role in lung cancer suggested. medchemexpress.com |
| Established Clinical Applications | Treatment of Urea Cycle Disorders | None established. |
| Investigational Uses | Cancer, Neurodegenerative Diseases, Hemoglobinopathies | Further research needed. |
| Data on In Vitro/In Vivo Efficacy | Extensive data available from numerous studies. | Very limited data available. |
Mechanistic Insights into the Biological Actions of this compound
The following article details the current understanding of the biological mechanisms associated with the chemical compound this compound. The information is based on available scientific and patent literature.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (4-methoxyphenoxy)acetic acid | sigmaaldrich.com |
| CAS Number | 1877-75-4 | sigmaaldrich.comtcichemicals.comsigmaaldrich.com |
| Molecular Formula | C9H10O4 | sigmaaldrich.combldpharm.com |
| Molecular Weight | 182.17 g/mol | bldpharm.com |
| Physical Form | White to light yellow or light orange powder/crystals | sigmaaldrich.comtcichemicals.com |
| Purity | >95.0% to 97% | sigmaaldrich.comtcichemicals.com |
| Storage | Room Temperature, Sealed in Dry Conditions | sigmaaldrich.combldpharm.com |
Mechanistic Insights into the Biological Actions of 2 4 Methoxyphenoxy Acetic Acid
Cellular and Molecular Targets Beyond TRPM8 Receptor Interactions
2-(4-Methoxyphenoxy)acetic acid has been identified as an analog of 4-phenylbutyric acid (4-PBA), a compound known to act as a pan-histone deacetylase (HDAC) inhibitor. google.com As an analog, it is situated within a class of compounds that are investigated for their ability to modulate cellular stress pathways. google.com
One of the key molecular targets implicated for this class of compounds is the master chaperone regulator DJ-1. google.com Phenylbutyrate compounds are suggested to ameliorate cellular stress through the upregulation of DJ-1, which in turn leads to the recruitment of other chaperone proteins. google.com This action on chaperone systems represents a significant cellular interaction pathway. google.com
Influence on Endoplasmic Reticulum (ER) Stress Response Pathways (comparative studies)
In the context of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), the inhibition of endoplasmic reticulum (ER) stress is a key therapeutic goal. google.com Patent literature identifies this compound as a phenylbutyrate compound capable of mitigating ER stress. google.com The proposed mechanism is compared to that of its parent compound, 4-PBA, which is known to reduce the activation of canonical ER stress pathways by increasing the production of chaperone proteins that can correctly fold misfolded proteins. google.com This approach is part of a therapeutic strategy that aims to simultaneously inhibit both ER stress and mitochondrial stress. google.com
Modulation of Chaperone Protein Homeostasis and Misfolded Protein Clearance Mechanisms (comparative studies)
The mechanism of this compound is linked to the modulation of protein homeostasis through its action as a phenylbutyrate analog. google.com It is proposed to enhance the cellular protein-folding capacity by upregulating the master chaperone regulator DJ-1 and recruiting additional chaperones. google.com This increase in chaperone availability helps to process and fold misfolded proteins, which are a primary cause of ER stress. google.com By improving the clearance and proper folding of these proteins, the compound is thought to increase cell survival, a mechanism demonstrated in preclinical models of ALS using related compounds. google.com
Impact on Mitochondrial Bioenergetics and Cellular Respiration (comparative studies)
The biological action of this compound is also tied to the health of mitochondria. google.com It is included in a class of therapeutic agents designed to reduce mitochondrial dysfunction by inhibiting mitochondrial stress. google.com A comparative compound mentioned in this context, Tauroursodeoxycholic acid (TURSO), is known to recover mitochondrial bioenergetic deficits by integrating into the mitochondrial membrane, reducing the translocation of pro-apoptotic proteins like Bax, and thereby increasing the cell's threshold for apoptosis. google.com The therapeutic strategy involving this compound aims to leverage a similar, simultaneous inhibition of both mitochondrial and ER stress pathways. google.com
Investigation of Anti-inflammatory and Neuroprotective Mechanisms
The primary neuroprotective mechanism proposed for this compound is in the treatment of neurodegenerative conditions like ALS. google.com Its neuroprotective effects are believed to stem directly from its ability to counteract cellular stress mechanisms that lead to neuronal death. google.com By simultaneously inhibiting ER stress and mitochondrial stress, the compound helps to maintain cellular homeostasis and prevent the activation of apoptotic pathways in neurons. google.com This dual-action approach is intended to slow disease progression and improve muscle function in affected individuals. google.com
Exploration of Bioavailability, Distribution, and Metabolic Fate in Preclinical Models
Detailed preclinical research findings regarding the specific bioavailability, tissue distribution, and metabolic fate of this compound are not extensively documented in the reviewed scientific literature. While it is identified as a potentially therapeutic analog of 4-phenylbutyric acid, specific pharmacokinetic parameters for this molecule have not been published. sigmaaldrich.comgoogle.com
Preclinical Research Applications and Efficacy Studies of 2 4 Methoxyphenoxy Acetic Acid
In Vitro Model Systems for Assessment of Cellular Efficacy
In vitro, or cell-based, models are fundamental tools in the initial stages of drug discovery, providing a controlled environment to study the cellular and molecular effects of a compound.
Neuronal Cell Culture Models in Neurodegeneration Research
Neuronal cell cultures are a cornerstone of neurodegeneration research, allowing for the direct observation of a compound's impact on nerve cells. These models can be derived from primary tissues or immortalized cell lines and can be genetically or chemically induced to mimic disease states. While general information on neuronal cell culture models for neurodegenerative diseases is available, specific studies detailing the effects of 2-(4-Methoxyphenoxy)acetic acid in these systems are not present in the public domain.
Recombinant Cell Lines for TRPM8 Activity Profiling
Transient Receptor Potential Melastatin 8 (TRPM8) is a cation channel that has been implicated in various physiological processes. Recombinant cell lines, which are engineered to express specific proteins like TRPM8, are utilized to screen compounds for their ability to modulate the channel's activity. Despite the availability of such systems for profiling TRPM8 modulators, there is no publicly available research demonstrating the use of this compound in this context.
In Vivo Animal Models for Neurodegenerative Disease Research Incorporating this compound
Following in vitro testing, promising compounds are often evaluated in living organisms to understand their effects in a more complex biological system.
Studies in Transgenic Rodent Models of ALS (e.g., G93A SOD1 mouse model)
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease affecting motor neurons. The G93A SOD1 mouse model is a widely used transgenic model that expresses a mutated human superoxide (B77818) dismutase 1 (SOD1) gene, leading to ALS-like symptoms. Although this model is extensively used for testing potential therapeutics for ALS, a review of available scientific literature does not indicate that this compound has been evaluated in this specific model.
Efficacy Assessment in Murine Models of Alzheimer's Disease
Alzheimer's disease is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. Various murine models that replicate these pathological features are employed to test new treatments. There is currently no published research detailing the assessment of this compound in any established murine models of Alzheimer's disease.
Evaluation of Functional and Behavioral Outcomes in Disease Models
A critical aspect of in vivo research is the evaluation of a compound's ability to improve functional and behavioral deficits associated with the disease. These outcomes can include motor function, cognitive performance, and survival rates. Without any primary research data on the use of this compound in relevant animal models, it is not possible to report on its effects on functional and behavioral outcomes.
A thorough review of available scientific literature reveals a notable absence of specific preclinical research data concerning the synergistic effects and pharmacokinetic/pharmacodynamic correlations of this compound. While information regarding its chemical properties and synthesis is accessible, dedicated studies on its combination therapies with bile acid derivatives and its detailed pharmacokinetic and pharmacodynamic profiles in preclinical models are not prominently documented in publicly available research.
The lack of published data in these specific areas prevents a detailed exposition as per the requested outline. Scientific inquiry into a compound's synergistic potential and its behavior within a biological system are critical steps in the drug discovery and development process. Such studies for this compound may be proprietary, in very early stages of investigation, or not yet published in peer-reviewed literature.
Therefore, it is not possible to provide a comprehensive article on the preclinical research applications, synergistic effects with bile acid derivatives, or the pharmacokinetic and pharmacodynamic correlations of this compound at this time. Further research and publication in these areas would be necessary to construct a detailed and scientifically accurate report as outlined.
Advanced Analytical Methodologies for 2 4 Methoxyphenoxy Acetic Acid in Research Contexts
Chromatographic Techniques for Quantitative Analysis in Biological Samples (e.g., HPLC, GC)
Quantitative analysis of 2-(4-Methoxyphenoxy)acetic acid in complex biological samples like plasma, serum, and tissue homogenates relies heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods used, each with specific sample preparation and derivatization requirements.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound in biological fluids. A typical HPLC method involves a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.gov For sensitive detection, a UV detector is commonly employed. The method's simplicity, reproducibility, and sensitivity make it suitable for pharmacokinetic studies. nih.gov The extraction of the analyte from the biological matrix is a critical step and can be achieved through protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE).
Gas Chromatography (GC): For GC analysis, this compound, being a polar and non-volatile compound, requires derivatization to increase its volatility and thermal stability. shimadzu.com A common derivatization approach is silylation, which converts the carboxylic acid group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ester. shimadzu.com Following derivatization, the sample is introduced into the GC system, where it is separated on a capillary column and detected by a flame ionization detector (FID) or a mass spectrometer (MS). magtechjournal.com Headspace GC can also be utilized for the analysis of any residual volatile organic solvents from the synthesis process.
Table 1: Comparison of Chromatographic Techniques for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile or derivatized volatile compounds. |
| Derivatization | Generally not required. | Often necessary for polar compounds like carboxylic acids. |
| Typical Detectors | UV-Vis, Photodiode Array (PDA), Fluorescence, Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
| Application | Widely used for quantitative analysis in biological fluids. nih.gov | Used for the analysis of volatile impurities and after derivatization of the main compound. magtechjournal.com |
Spectroscopic Approaches for Structural Elucidation and Isomeric Purity Assessment (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of this compound, as well as for determining the presence of any isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure of this compound. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum can be used to confirm the presence of the methoxy (B1213986) group, the aromatic protons, and the methylene (B1212753) protons of the acetic acid moiety. spectrabase.com ¹³C NMR provides information about the number and types of carbon atoms in the molecule. chemicalbook.com Two-dimensional NMR techniques can further aid in the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. uni.lu When coupled with a chromatographic technique like HPLC or GC (LC-MS or GC-MS), it can also be used to assess isomeric purity by separating and identifying different isomers based on their fragmentation patterns. epa.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental formula of the compound. mdpi.com
Table 2: Spectroscopic Data for this compound
| Technique | Information Provided |
|---|---|
| ¹H NMR | Confirms the presence and arrangement of protons in the molecule. spectrabase.com |
| ¹³C NMR | Determines the number and chemical environment of carbon atoms. chemicalbook.com |
| Mass Spectrometry (MS) | Provides molecular weight and fragmentation patterns for structural confirmation. uni.lu |
| High-Resolution MS (HRMS) | Offers precise mass measurement to confirm the elemental composition. mdpi.com |
Development of Bioanalytical Methods for Metabolite Profiling and Pharmacokinetic Studies
Understanding the metabolic fate of this compound is crucial for its development in research. Bioanalytical methods are developed to identify and quantify the parent compound and its metabolites in biological samples to construct a comprehensive pharmacokinetic profile.
These methods often involve a combination of sophisticated sample preparation techniques and highly sensitive analytical instrumentation. A common workflow includes the extraction of the analyte and its metabolites from biological matrices such as plasma, urine, or feces, followed by analysis using LC-MS/MS. nih.gov The use of tandem mass spectrometry (MS/MS) allows for the selective and sensitive detection of the parent drug and its metabolites, even at very low concentrations. nih.gov The development of such methods requires careful optimization of chromatographic conditions, mass spectrometric parameters, and sample extraction procedures to ensure accuracy, precision, and reliability. nih.gov Pharmacokinetic parameters such as the area under the curve (AUC), clearance, and volume of distribution can then be calculated from the concentration-time data obtained. nih.gov
Utilization of Radiometric or Isotope-Labeled this compound for Tracking and Disposition Studies
To definitively track the absorption, distribution, metabolism, and excretion (ADME) of this compound, studies employing radiolabeled or stable isotope-labeled versions of the compound are conducted.
Radiometric Tracking: In radiometric studies, a radioactive isotope, such as ¹⁴C or ³H, is incorporated into the chemical structure of this compound. Following administration, the movement and localization of the radiolabeled compound and its metabolites can be tracked throughout the body using techniques like whole-body autoradiography or by measuring the radioactivity in various tissues and excreta over time. nih.gov This provides a complete picture of the compound's disposition. nih.gov
Isotope-Labeled Studies with Mass Spectrometry: The use of stable isotope-labeled this compound, for instance, with ¹³C or ²H (deuterium), in conjunction with mass spectrometry, offers a non-radioactive alternative for tracking the compound. The labeled compound can be used as an internal standard in quantitative bioanalysis, improving the accuracy and precision of the measurements. eurofins.com Furthermore, by administering a mixture of labeled and unlabeled compound, it is possible to differentiate the administered drug from its endogenous counterparts and to study its metabolic pathways in detail.
Future Research Directions and Therapeutic Implications of 2 4 Methoxyphenoxy Acetic Acid
Identification of Unexplored Biological Activities and Potential Therapeutic Niches
While 2-(4-Methoxyphenoxy)acetic acid and its derivatives have been explored for some biological activities, a vast landscape of potential therapeutic applications remains uncharted. A primary area of future investigation lies in its potential as a selective sweetness inhibitor. The sodium salt of its propionate (B1217596) derivative, sodium 2-(4-methoxyphenoxy)propionate, has been noted for its ability to selectively inhibit sweetness, suggesting a potential application in modifying the flavor profiles of food and beverages. thegoodscentscompany.com Further research could delve into the precise mechanisms of this inhibition and explore its utility in managing conditions where sweet taste perception is a contributing factor.
Another promising, yet underexplored, avenue is its role as a potential biomarker. One study has identified 2-(4-Methoxyphenyl)acetic acid, a closely related compound, as a plasma metabolite with high sensitivity and specificity for discriminating between non-small cell lung cancer (NSCLC) and healthy controls, suggesting a protective role in preventing lung cancer development. medchemexpress.com This finding opens the door for investigating whether this compound or its metabolites could serve as biomarkers for other diseases, enabling earlier diagnosis and intervention.
The anti-inflammatory properties of phenoxyacetic acid derivatives also warrant deeper investigation. mdpi.commdpi.com While some studies have focused on their potential as COX-2 inhibitors, the full spectrum of their anti-inflammatory and immunomodulatory effects is not yet understood. mdpi.commdpi.com Future research could explore their impact on various inflammatory pathways and their potential in treating a wider range of inflammatory disorders beyond what is currently being investigated.
Design and Synthesis of Next-Generation Analogues with Enhanced Potency, Specificity, or Target Selectivity
The this compound scaffold provides a versatile platform for the design and synthesis of next-generation analogues with improved therapeutic properties. A key strategy involves the strategic modification of the core structure to enhance potency, specificity, and target selectivity.
One approach is the synthesis of polychlorinated (phenoxyphenyl)acetic acids, which have shown increased anti-inflammatory potency compared to their parent compounds. nih.gov For example, [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid was found to be significantly more potent than the established anti-inflammatory drug fenclofenac. nih.gov However, this increased potency was also associated with toxicity, highlighting the need for a careful balance between efficacy and safety in the design of new analogues. nih.gov
Another avenue for analogue design is the introduction of different bridging moieties between the phenyl rings. While analogues with NH, S, and SO bridges have been synthesized, they have not yet demonstrated potencies comparable to their oxygen-linked counterparts. nih.gov Further exploration of alternative linkers could lead to the discovery of novel compounds with unique pharmacological profiles.
The synthesis of derivatives incorporating other heterocyclic systems, such as furo[3,2-h]quinoline, represents another promising direction. mdpi.com A recently developed protocol for the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid offers an efficient method for creating novel derivatives with potential for diverse biological activities. mdpi.com The modular nature of this synthesis allows for the introduction of various substituents, enabling the generation of a library of compounds for screening.
Furthermore, the synthesis of hydrazone derivatives of 2-(formylphenoxy)acetic acids has been shown to yield compounds with selective COX-2 inhibitory activity. mdpi.com This approach allows for the fine-tuning of the molecule's properties by varying the hydrazide component, offering a pathway to develop more selective and potent anti-inflammatory agents.
Interactive Data Table: Examples of Synthesized Analogues
| Compound Name | Modification | Potential Application |
| [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid | Polychlorination | Anti-inflammatory |
| 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid | Furoquinoline fusion | Varied biological activities |
| Hydrazone derivatives of 2-(formylphenoxy)acetic acids | Hydrazone formation | Selective COX-2 inhibition |
Challenges and Opportunities in Translating Preclinical Findings to Clinical Research Paradigms
To mitigate these risks, a more holistic and "digitalized" approach to preclinical studies is emerging. nih.gov This involves continuous monitoring of animal behavior and physiology, which can provide richer datasets and earlier detection of potential safety liabilities. nih.gov Such detailed preclinical data can lead to more informed decisions about which candidates to advance to clinical trials and how to design those trials for optimal success.
Another challenge lies in the development of robust and validated biomarkers. pa2online.org A reliable biomarker that can demonstrate "proof of mechanism" or "proof of principle" in early clinical trials is crucial for de-risking a development program. pa2online.org The identification of such biomarkers for this compound and its analogues will be a critical step in their clinical translation. The process of validating a biomarker for clinical use can be lengthy and resource-intensive, requiring careful planning and execution. pa2online.org
Despite these challenges, the opportunity to develop novel therapies based on the this compound scaffold is substantial. The versatility of this chemical structure allows for the creation of a wide range of analogues, increasing the probability of identifying a clinical candidate with a favorable therapeutic index. Furthermore, the growing understanding of translational science and the development of new preclinical tools and methodologies are improving the ability to predict clinical success. pa2online.org
Potential for Novel Biomarker Discovery Associated with this compound Activity
The activity of this compound and its derivatives may be amenable to monitoring through the discovery of novel biomarkers. As previously mentioned, a related compound has shown potential as a plasma biomarker for NSCLC, suggesting that metabolites of this compound could also serve as indicators of its biological effects or the presence of disease. medchemexpress.com
Future research should focus on identifying and validating pharmacodynamic biomarkers that can provide a real-time measure of the compound's activity in the body. For its anti-inflammatory analogues, this could involve measuring the levels of specific pro-inflammatory cytokines or enzymes that are modulated by the compound. For example, if an analogue is a potent COX-2 inhibitor, measuring the levels of prostaglandins (B1171923) in the blood or affected tissues could serve as a direct biomarker of its activity.
Metabolomic and proteomic approaches could also be employed to identify novel biomarkers. By analyzing changes in the metabolic or protein profiles of cells or tissues treated with this compound, it may be possible to identify a signature that is unique to its mechanism of action. This signature could then be developed into a diagnostic or prognostic tool.
The development of such biomarkers is essential for the efficient clinical development of any new therapeutic agent. They can help to determine the optimal dose and schedule, identify patient populations that are most likely to respond, and provide early evidence of efficacy. pa2online.org
Perspectives on Rational Drug Design Utilizing the this compound Scaffold
The this compound scaffold represents a valuable starting point for rational drug design. nih.govnih.gov Its relatively simple structure and synthetic accessibility make it an attractive template for the creation of diverse chemical libraries. nih.gov By applying principles of medicinal chemistry and computational modeling, it is possible to design new analogues with improved properties.
Structure-activity relationship (SAR) studies are crucial in this process. researchgate.netnih.gov By systematically modifying different parts of the molecule and assessing the impact on biological activity, researchers can build a comprehensive understanding of the key structural features required for a desired effect. This knowledge can then be used to guide the design of new compounds with enhanced potency and selectivity.
Computational methods, such as molecular docking and virtual screening, can also play a significant role in the rational design process. These techniques can be used to predict how a molecule will interact with its biological target, allowing for the in-silico screening of large numbers of virtual compounds before they are synthesized. This can save significant time and resources in the drug discovery process.
The concept of a "flexible scaffold-based cheminformatics approach" is particularly relevant to the this compound scaffold. nih.gov This approach recognizes that a single scaffold can be adapted to bind to different receptors in different ways, leading to a range of pharmacological effects. nih.gov By exploring the conformational flexibility of the this compound scaffold, it may be possible to design new drugs with polypharmacology, meaning they can interact with multiple targets to achieve a desired therapeutic outcome.
Ultimately, the successful application of rational drug design principles to the this compound scaffold will depend on a close collaboration between medicinal chemists, biologists, and computational scientists. By combining their expertise, it will be possible to unlock the full therapeutic potential of this versatile chemical entity.
Q & A
Basic: What are the common synthetic routes for preparing 2-(4-Methoxyphenoxy)acetic acid?
The synthesis typically involves etherification and alkylation steps. For example:
- Step 1 : Reaction of 4-methoxyphenol with chloroacetic acid under alkaline conditions (e.g., NaOH) to form the phenoxyacetic acid backbone.
- Step 2 : Purification via recrystallization or column chromatography.
A structurally related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was synthesized via regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid (84% yield) . Reaction optimization may require monitoring pH and temperature to minimize side products like di-substituted derivatives.
Advanced: How can conflicting crystallographic data for derivatives of this compound be resolved?
Conflicts often arise from disordered solvent molecules or dynamic molecular conformations. For example:
- Case Study : The crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid (monoclinic, P2₁/c) revealed strong O–H⋯O hydrogen-bonded dimers (R₂²(8) motif). Discrepancies in bond angles (e.g., C–C–C angles of 118.2°, 118.4°, and 121.5°) were resolved using SHELX refinement, emphasizing the need for high-resolution data (Mo-Kα radiation, λ = 0.71073 Å) and absorption correction (SADABS) .
- Method : Validate refinement parameters (R-factor < 0.05) and cross-check against spectroscopic data (e.g., NMR, IR).
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR :
- ¹H NMR : Peaks at δ 3.75–3.80 ppm (OCH₃), δ 4.50–4.60 ppm (CH₂COO), and aromatic protons at δ 6.80–7.20 ppm.
- ¹³C NMR : Signals for the methoxy group (~55 ppm) and carbonyl carbon (~170 ppm).
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–O–C ether stretch).
- MS : Molecular ion peak at m/z 212 (C₁₀H₁₂O₄) .
Advanced: How does steric hindrance affect derivatization of this compound?
Steric effects from the methoxy and phenoxy groups influence reaction pathways:
- Example : Bromination of 4-methoxyphenylacetic acid favors para-substitution due to electron-donating methoxy groups, but bulky substituents may shift reactivity to meta positions.
- Mitigation : Use directing groups (e.g., –NO₂) or catalysts (e.g., FeBr₃) to enhance regioselectivity .
- Data Analysis : Monitor reaction progress via TLC or HPLC to identify competing pathways.
Basic: What biological activities are associated with this compound derivatives?
- Biomarker Potential : 2-(4-Methoxyphenyl)acetic acid (structurally similar) shows high specificity as a plasma metabolite for distinguishing non-small cell lung cancer (NSCLC) from healthy controls .
- Enzyme Interactions : Derivatives like Lactisole (2-(4-methoxyphenoxy)propanoic acid sodium salt) act as antagonists for sweet taste receptors (T1R2/T1R3), highlighting potential in sensory biology research .
Advanced: How can computational methods aid in optimizing reaction yields for this compound synthesis?
- DFT Calculations : Predict transition states for key steps (e.g., etherification) to identify energy barriers.
- Solvent Optimization : Use COSMO-RS models to select solvents (e.g., DMF vs. THF) that stabilize intermediates.
- Case Study : For brominated derivatives, simulations of charge distribution (Mulliken charges) correlate with experimental regioselectivity .
Basic: What are the challenges in crystallizing this compound?
- Hydrogen Bonding : The carboxylic acid group forms strong intermolecular O–H⋯O bonds, promoting dimerization. Slow evaporation from polar solvents (e.g., ethanol/water mixtures) improves crystal quality.
- Polymorphism : Multiple crystal forms may arise; use differential scanning calorimetry (DSC) to identify stable polymorphs .
Advanced: How do electronic effects influence the reactivity of this compound in electrophilic substitution?
- Electron-Donating Methoxy Group : Activates the aromatic ring toward electrophiles (e.g., nitration, sulfonation) at para positions relative to the phenoxy group.
- Competing Effects : The electron-withdrawing acetic acid group (-CH₂COOH) deactivates the ring, directing substituents to less hindered positions. Kinetic vs. thermodynamic control must be assessed via time-resolved studies .
Basic: What are the applications of this compound in material science?
- Coordination Polymers : The carboxylate group binds metal ions (e.g., Cu²⁺, Zn²⁺) to form frameworks with potential catalytic or sensing properties.
- Liquid Crystals : Methoxy and phenoxy groups enhance mesophase stability in thermotropic materials .
Advanced: What strategies resolve contradictions in biological assay data for this compound derivatives?
- Case Study : Discrepancies in reported IC₅₀ values for enzyme inhibitors may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols using controls like pure DMSO (<1% v/v).
- Metabolite Interference : Use LC-MS/MS to differentiate parent compounds from metabolites in cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
